molecular formula C18H17N2O6S- B10906965 3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10906965
M. Wt: 389.4 g/mol
InChI Key: GOFCPYKUMJBHBH-UHFFFAOYSA-M
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Description

3-[(Acetyloxy)methyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is known for its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyloxy)methyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps starting from 7-aminocephalosporanic acid. The process includes acylation, esterification, and oxidation reactions. One common method involves the acylation of 7-aminocephalosporanic acid with phenylacetyl chloride in the presence of a base such as sodium carbonate in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reactions are typically carried out under an inert atmosphere to prevent contamination and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and hydroxylated products .

Scientific Research Applications

3-[(Acetyloxy)methyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 3-[(Acetyloxy)methyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acetyloxy)methyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific acetyloxy and phenylacetyl groups, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and efficacy compared to other cephalosporins .

Properties

Molecular Formula

C18H17N2O6S-

Molecular Weight

389.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/p-1

InChI Key

GOFCPYKUMJBHBH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)[O-]

Origin of Product

United States

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